molecular formula C29H36N6O6S B612372 Tetragastrin CAS No. 35144-91-3

Tetragastrin

Cat. No.: B612372
CAS No.: 35144-91-3
M. Wt: 596.7 g/mol
InChI Key: RGYLYUZOGHTBRF-UHFFFAOYSA-N
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Description

Tetragastrin, also known as cholecystokinin tetrapeptide, is a peptide fragment derived from the larger peptide hormone cholecystokinin. It is composed of four amino acids: tryptophan, methionine, aspartic acid, and phenylalaninamide. This compound is known for its ability to stimulate gastric acid secretion and has been used extensively in scientific research to study gastrointestinal physiology and pharmacology .

Scientific Research Applications

Tetragastrin has a wide range of applications in scientific research, including:

Mechanism of Action

Unlike cholecystokinin which has a variety of roles in the gastrointestinal system as well as central nervous system effects, Tetragastrin acts primarily in the brain as an anxiogenic . It causes severe anxiety symptoms when administered to humans and is commonly used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs . This compound is a selective cholecystokinin B (CCKB) receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragastrin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The industrial production methods are designed to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tetragastrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Tetragastrin’s specificity and potency make it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956595
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-91-3
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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